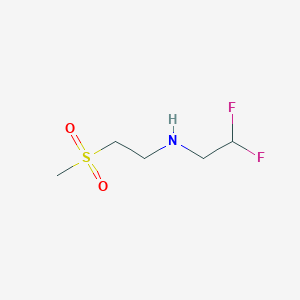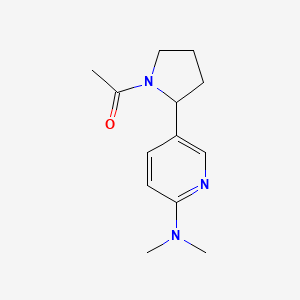
1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(6-(Dimetilamino)piridin-3-il)pirrolidin-1-il)etanona es un compuesto que presenta un anillo de pirrolidina y un anillo de piridina sustituido con dimetilamino
Métodos De Preparación
La síntesis de 1-(2-(6-(Dimetilamino)piridin-3-il)pirrolidin-1-il)etanona típicamente implica la construcción del anillo de pirrolidina seguida de la introducción de la parte dimetilamino-piridina. Una ruta sintética común comienza con la reacción del anhídrido maleico con aminas aromáticas, lo que lleva a la formación de ácido (Z)-4-oxo-4-(arilamino)but-2-enoico. Este intermedio se hace reaccionar entonces con cloruro de tionilo para obtener el derivado de pirrolidina deseado . Los métodos de producción industrial pueden implicar pasos similares, pero se optimizan para la síntesis a gran escala, asegurando un alto rendimiento y pureza.
Análisis De Reacciones Químicas
1-(2-(6-(Dimetilamino)piridin-3-il)pirrolidin-1-il)etanona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas secundarias.
Sustitución: El grupo dimetilamino puede ser sustituido por otros grupos funcionales en condiciones apropiadas. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución.
Aplicaciones Científicas De Investigación
1-(2-(6-(Dimetilamino)piridin-3-il)pirrolidin-1-il)etanona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: La capacidad del compuesto para interactuar con dianas biológicas lo hace útil para estudiar la inhibición enzimática y la unión a receptores.
Industria: Puede utilizarse en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(2-(6-(Dimetilamino)piridin-3-il)pirrolidin-1-il)etanona implica su interacción con dianas moleculares específicas, como enzimas y receptores. El anillo de pirrolidina proporciona un andamiaje que puede encajar en los sitios activos de las enzimas, mientras que la parte dimetilamino-piridina puede formar puentes de hidrógeno y otras interacciones con la diana. Esta interacción dual aumenta la afinidad de unión y la especificidad del compuesto .
Comparación Con Compuestos Similares
Compuestos similares incluyen otros derivados de pirrolidina y piridinas sustituidas con dimetilamino. En comparación con estos compuestos, 1-(2-(6-(Dimetilamino)piridin-3-il)pirrolidin-1-il)etanona es única debido a sus características estructurales combinadas, que proporcionan una mayor actividad biológica y especificidad. Algunos compuestos similares son:
- Pirrolidin-2-ona
- Pirrolidin-2,5-dionas
- Derivados de dimetilamino-piridina .
Propiedades
Fórmula molecular |
C13H19N3O |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-[2-[6-(dimethylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H19N3O/c1-10(17)16-8-4-5-12(16)11-6-7-13(14-9-11)15(2)3/h6-7,9,12H,4-5,8H2,1-3H3 |
Clave InChI |
DWYRYAFGZSIYTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCC1C2=CN=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)
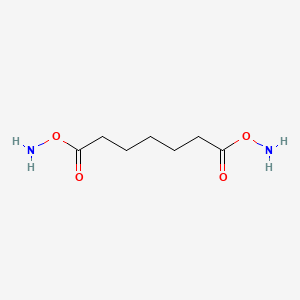
![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)
![(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B11821089.png)


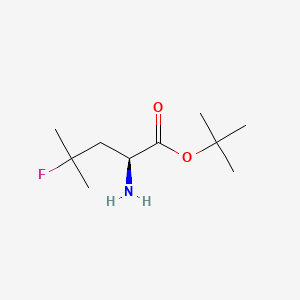
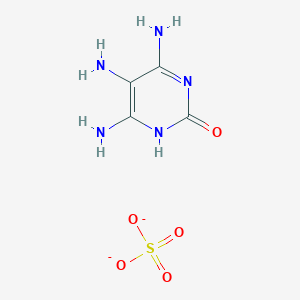
![3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11821118.png)

![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B11821133.png)
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821140.png)
